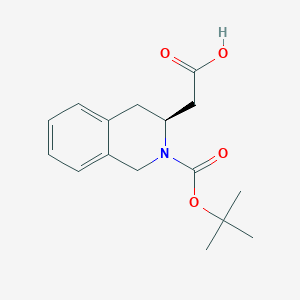

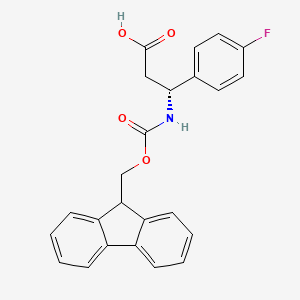

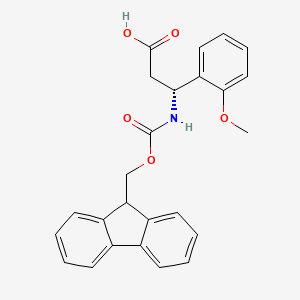

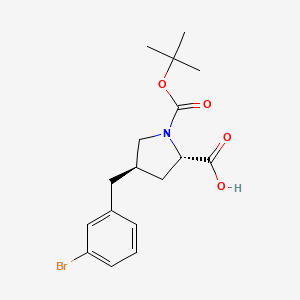

![molecular formula C10H7ClN2O2 B1332925 (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid CAS No. 749907-00-4](/img/structure/B1332925.png)

(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions. For instance, 2-pyridyl organometallics are known to be challenging coupling partners in Suzuki–Miyaura cross-coupling reactions . There are also methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the title heteroaryl chalcone derivative, C17H17NO4, is close to planar: the dihedral angle between the pyridine and benzene rings is 3.71 (11)° .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the 2-pyridyl problem can be circumvented by the formal inversion of polarity of the coupling partners .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes are established and found to be in strong correlation with experimental results .Scientific Research Applications

Antibacterial Applications

Imidazo[1,2-a]pyridine derivatives have been recognized for their broad spectrum of biological activity, including antibacterial properties . These compounds can be synthesized through multicomponent condensation reactions, which are valuable in developing new antibacterial agents.

Antifungal Uses

The antifungal capabilities of these derivatives make them potential candidates for treating fungal infections . Research into the synthesis and application of these molecules could lead to new treatments for a variety of fungal diseases.

Antiviral Activity

Imidazo[1,2-a]pyridine compounds also exhibit antiviral activity . This makes them of particular interest in the development of new antiviral drugs, especially in the face of emerging viral pathogens.

Anti-inflammatory Drugs

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives suggest their use in treating inflammation-related disorders . They could provide a basis for new anti-inflammatory medications with potentially fewer side effects than existing drugs.

Cancer Treatment

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for cancer treatment . Their ability to interfere with cancer cell proliferation could be harnessed to develop novel anticancer therapies.

Cardiovascular Disease Management

These compounds have been suggested for the management of cardiovascular diseases . Research into their mechanism of action could lead to new drugs for treating various heart conditions.

Alzheimer’s Disease Therapy

The potential use of imidazo[1,2-a]pyridine derivatives in treating Alzheimer’s disease is another exciting area of research . Their impact on brain function could be key in developing new therapeutic strategies for this neurodegenerative disorder.

Treatment of Insomnia and Brain Function Disorders

Specific derivatives, such as zolpidem, are used to treat short-term insomnia and some brain function disorders . The hypnotic effect is based on blocking γ-aminobutyric acid receptors, offering a novel approach to these conditions with fewer side effects.

Mechanism of Action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .

Biochemical Pathways

It can be inferred from related compounds that the gabaergic system might be involved .

Result of Action

Based on the known effects of related compounds, it can be hypothesized that this compound might have potential effects on the nervous system, particularly through the modulation of gaba receptors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-10-7(4-5-9(14)15)13-6-2-1-3-8(13)12-10/h1-6H,(H,14,15)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOFUPGJZDFDDC-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366619 |

Source

|

| Record name | (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid | |

CAS RN |

749907-00-4 |

Source

|

| Record name | (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.